Bis(3-methylphenyl)methanol
Overview
Description
Bis(3-methylphenyl)methanol is an organic compound with the molecular formula C15H16O It is characterized by the presence of two 3-methylphenyl groups attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(3-methylphenyl)methanol can be synthesized through the Grignard reaction. The process involves the reaction of 3-methylphenylmagnesium bromide with benzaldehyde, followed by hydrolysis. The reaction conditions typically require anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone, Bis(3-methylphenyl)ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon, Bis(3-methylphenyl)methane.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the 3-methylphenyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Bis(3-methylphenyl)ketone
Reduction: Bis(3-methylphenyl)methane
Substitution: Various substituted derivatives of this compound
Scientific Research Applications
Bis(3-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(3-methylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group in the methanol moiety can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further affecting molecular pathways.
Comparison with Similar Compounds
- Bis(3-chlorophenyl)methanol
- Bis(3-methoxyphenyl)methanol
- Bis(3-nitrophenyl)methanol
Comparison: Bis(3-methylphenyl)methanol is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and interactions. Compared to Bis(3-chlorophenyl)methanol, it is less electron-withdrawing, making it more reactive in electrophilic aromatic substitution reactions. The presence of methyl groups also makes it more hydrophobic compared to Bis(3-methoxyphenyl)methanol.
Properties
IUPAC Name |
bis(3-methylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-5-3-7-13(9-11)15(16)14-8-4-6-12(2)10-14/h3-10,15-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPXLLRHBDRBPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374374 | |
Record name | bis(3-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13389-72-5 | |
Record name | 3-Methyl-α-(3-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13389-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | bis(3-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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